Hexyl glycidyl ether, (R)-

Polymer Chemistry Chirality Thermal Properties

(R)-Hexyl glycidyl ether (CAS 121906-43-2), systematically named (2R)-2-(hexoxymethyl)oxirane, is a chiral aliphatic glycidyl ether with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. It belongs to the class of monofunctional epoxide monomers characterized by a reactive oxirane ring and a linear n-hexyl side chain.

Molecular Formula C9H18O2
Molecular Weight 158.241
CAS No. 121906-43-2
Cat. No. B571257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl glycidyl ether, (R)-
CAS121906-43-2
Molecular FormulaC9H18O2
Molecular Weight158.241
Structural Identifiers
SMILESCCCCCCOCC1CO1
InChIInChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1
InChIKeyJPEGUDKOYOIOOP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hexyl Glycidyl Ether (CAS 121906-43-2): Chiral Epoxide Procurement Evidence Guide


(R)-Hexyl glycidyl ether (CAS 121906-43-2), systematically named (2R)-2-(hexoxymethyl)oxirane, is a chiral aliphatic glycidyl ether with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol [1]. It belongs to the class of monofunctional epoxide monomers characterized by a reactive oxirane ring and a linear n-hexyl side chain [1]. The (R)-enantiomer possesses a defined absolute configuration at the epoxide-bearing carbon, confirmed by IUPAC nomenclature and InChI stereochemical descriptor [1]. This compound is supplied as a research-grade chiral building block for stereocontrolled polymerizations, asymmetric synthesis, and the preparation of optically active polyethers where backbone tacticity governs material properties .

Why Racemic or (S)-Hexyl Glycidyl Ether Cannot Substitute for the (R)-Enantiomer in Stereochemically Demanding Applications


Racemic hexyl glycidyl ether (CAS 5926-90-9) and the (S)-enantiomer (CAS 132338-82-0) share identical molecular formulas, boiling points, densities, and epoxide reactivity with (R)-hexyl glycidyl ether [1]. However, in applications requiring stereochemical fidelity—such as the synthesis of isotactic polyethers via anionic ring-opening polymerization—the monomer's absolute configuration directly dictates the backbone tacticity and resulting thermal properties of the polymer [2]. A thesis comparing chiral and racemic hexyl glycidyl ether-derived polymers demonstrated that backbone chirality exerts a markedly stronger influence on crystallinity in poly(hexyl glycidyl ether)s (PHGEs) than on their azide-functionalized analogs, confirming that simple substitution of the racemic monomer for the enantiopure form alters polymer morphology [2]. In asymmetric synthesis, the use of the incorrect enantiomer leads to the opposite stereochemical outcome, negating the value of the chiral building block. Procurement of the specific (R)-enantiomer is therefore a functional requirement, not an interchangeable specification.

Quantitative Differentiation Evidence for (R)-Hexyl Glycidyl Ether vs. Its Closest Analogs


Backbone Chirality Effect on Polymer Crystallinity: (R)-PHGE vs. Racemic PHGE

In a comparative study of poly(hexyl glycidyl ether)s (PHGEs) synthesized from chiral (R)-HGE monomer versus racemic HGE, the effect of backbone chirality on crystallinity was reported to be significantly more pronounced in PHGEs than in their amorphous azide-functionalized counterparts, as assessed by DSC measurements [1]. While the study did not provide absolute Tm or ΔHf values for the PHGE samples, the qualitative observation that chirality-driven crystallinity is substantial in this polymer class constitutes a differentiating property relevant to materials requiring ordered morphologies.

Polymer Chemistry Chirality Thermal Properties

Epoxide Equivalent Weight Efficiency: (R)-HGE (MW 158.24) vs. 2-Ethylhexyl Glycidyl Ether (MW 186.29)

(R)-Hexyl glycidyl ether has a molecular weight of 158.24 g/mol, resulting in an epoxide equivalent weight (EEW) equal to its molecular weight (158.24 g/eq) for this monofunctional epoxide [1]. The widely used industrial reactive diluent 2-ethylhexyl glycidyl ether (CAS 2461-15-6) has a higher molecular weight of 186.29 g/mol and a reported EEW range of 210–230 g/eq for commercially available grades . This 25–33% lower EEW for (R)-HGE translates to a higher oxirane oxygen content per unit mass, enabling more efficient stoichiometric incorporation into epoxy networks and higher crosslink density potential.

Epoxy Formulation Reactive Diluent Crosslink Density

Enantiomeric Identity Verification: (R)-(+)-Designation vs. (S)-Enantiomer

The target compound is consistently designated as (R)-(+)-hexyl glycidyl ether or (R)-(+)-2,3-epoxypropyl hexyl ether in multiple technical databases and supplier listings [1], confirming its dextrorotatory optical rotation. The (S)-enantiomer (CAS 132338-82-0) possesses the opposite absolute configuration and is expected to exhibit levorotatory or opposite-sign optical rotation [2]. While a precise specific rotation value ([α]D) was not retrievable from the open literature or supplier specifications for this specific compound, the configurational assignment is unambiguous based on IUPAC naming (2R) and the (+)-designation. In pharmaceutical intermediate applications, the enantiomeric identity directly determines the stereochemical outcome of downstream reactions [3].

Chiral Purity Stereochemical Identity Optical Rotation

Supplier-Declared Minimum Purity Specification: (R)-Hexyl Glycidyl Ether ≥ 95%

A supplier technical datasheet for CAS 121906-43-2 reports a minimum purity specification of ≥95%, with higher purity grades available upon consultation [1]. In contrast, the racemic hexyl glycidyl ether (CAS 5926-90-9) is widely available as an industrial-grade reactive diluent with purity levels typically unspecified or lower, reflecting its commodity chemical status [2]. This purity specification, while representing a minimum threshold rather than a differentiated advantage, provides a procurement benchmark for research applications where reproducible stoichiometry is required.

Chemical Purity Procurement Specification Quality Assurance

Procurement-Driven Application Scenarios for (R)-Hexyl Glycidyl Ether (CAS 121906-43-2)


Synthesis of Isotactic Poly(hexyl glycidyl ether) for Crystallinity-Dependent Polymer Research

Research groups studying the effect of backbone tacticity on polyether thermal properties require enantiopure (R)-hexyl glycidyl ether as a monomer for anionic ring-opening polymerization. As demonstrated by Lee (2019), the backbone chirality derived from the enantiopure monomer significantly influences the crystallinity of the resulting PHGEs [1]. This monomer is suitable for synthesizing isotactic-enriched polymers for stereocomplexation studies, DSC thermal analysis, and chiral polymer morphology investigations. The racemic monomer (CAS 5926-90-9) will not yield the same backbone tacticity and is therefore unsuitable for these studies.

Chiral Building Block for Asymmetric Organic Synthesis of Pharmaceutical Intermediates

Glycidyl ethers serve as versatile chiral C3 building blocks for the synthesis of β-blockers and other active pharmaceutical ingredients (APIs) via regioselective epoxide ring-opening [2]. The (R)-(+)-hexyl glycidyl ether provides a defined (R)-configuration at the oxirane-bearing carbon, enabling the construction of specific stereocenters in target molecules. The enantiomeric purity of the starting material directly impacts the enantiomeric excess of the final API intermediate [3]. The (S)-enantiomer (CAS 132338-82-0) or racemic material cannot substitute for the (R)-form when a defined stereochemical outcome is required.

Chiral Epoxy Reactive Diluent for Specialized Epoxy Formulations Requiring Lower EEW

For formulators developing epoxy resin systems where a chiral environment or lower epoxide equivalent weight is desired, (R)-hexyl glycidyl ether offers an EEW of approximately 158 g/eq, compared to 210–230 g/eq for the commercially dominant 2-ethylhexyl glycidyl ether . This 25–33% lower EEW enables more efficient reactive group incorporation per unit mass. The linear hexyl chain provides a balance of hydrophobicity and flexibility distinct from the branched 2-ethylhexyl analog, potentially affecting cured network architecture and properties.

Enantiopure Monomer for Chiral Liquid Crystalline or Functional Polyether Materials

Poly(glycidyl ethers) with chiral backbones have been shown to transfer chirality from the polymer backbone to the mesophase, resulting in cholesteric liquid crystalline phases that differ from the nematic phases observed in racemic polymer analogs [4]. (R)-Hexyl glycidyl ether can be employed as a monomer for synthesizing side-chain liquid crystalline polyethers via anionic polymerization, where the optical activity of the monomer contributes to the supramolecular ordering of the resulting material. This application demands enantiopure monomer to achieve the desired cholesteric phase behavior.

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